Cas no 202280-02-2 ((1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid)

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid is a rigid, bicyclic β-amino acid derivative with a constrained norbornane backbone. Its stereospecific configuration and unique structural features make it valuable for peptide modification, enhancing conformational stability and resistance to enzymatic degradation. The compound's bicyclic framework restricts rotational freedom, promoting well-defined secondary structures in peptidomimetics. Its carboxylic acid and amine functionalities enable versatile incorporation into synthetic scaffolds, particularly for drug design and bioconjugation. The strained geometry also influences binding affinity and selectivity in molecular recognition applications. This compound is particularly useful in medicinal chemistry for developing constrained analogs of bioactive peptides or as a chiral building block in asymmetric synthesis.
(1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid structure
202280-02-2 structure
Product name:(1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid
CAS No:202280-02-2
MF:C8H13NO2
MW:155.194322347641
CID:909337
PubChem ID:11446466

(1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, (1S,2R,3S,4R)- (9CI)
    • (1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid
    • TS-7178
    • diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid
    • 202280-02-2
    • EN300-27728393
    • SCHEMBL200248
    • rel-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
    • EN300-309558
    • starbld0018439
    • AKOS027402108
    • EN300-1726389
    • 3-EXO-AMINOBICYCLO[2.2.1]HEPTANE-2-EXO-CARBOXYLIC ACID
    • 88330-32-9
    • DB-214647
    • Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, (1R,2S,3R,4S)-
    • 3-exo-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
    • rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
    • (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
    • Inchi: InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1
    • InChI Key: JSYLGUSANAWARQ-WNJXEPBRSA-N
    • SMILES: C1CC2CC1C(C2N)C(=O)O

Computed Properties

  • Exact Mass: 155.095
  • Monoisotopic Mass: 155.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: -1.5

(1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
TS-7178-10MG
(1S,2R,3S,4R/1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2 >97%
10mg
£63.00 2025-02-08
Enamine
EN300-1726389-0.05g
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2 95.0%
0.05g
$207.0 2025-03-19
Enamine
EN300-1726389-0.1g
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2 95.0%
0.1g
$217.0 2025-03-19
Enamine
EN300-27728393-5.0g
rel-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2
5.0g
$4391.0 2023-07-07
Enamine
EN300-27728393-10.0g
rel-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2
10.0g
$6512.0 2023-07-07
Enamine
EN300-27728393-0.1g
rel-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2
0.1g
$1332.0 2023-07-07
Enamine
EN300-1726389-10.0g
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2 95.0%
10.0g
$1925.0 2025-03-19
Enamine
EN300-27728393-0.5g
rel-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2
0.5g
$1453.0 2023-07-07
Enamine
EN300-1726389-0.5g
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2 95.0%
0.5g
$237.0 2025-03-19
Enamine
EN300-1726389-1g
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
202280-02-2
1g
$1229.0 2023-09-20

Additional information on (1S,2R,3S,4R)-3-aminobicyclo2.2.1heptane-2-carboxylic acid

Introduction to (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic Acid (CAS No. 202280-02-2)

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 202280-02-2, is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amino acids with a cyclic backbone, making it a promising candidate for various biological applications.

The stereochemistry of this compound is meticulously defined by the (1S,2R,3S,4R) configuration, which dictates its three-dimensional arrangement and, consequently, its interactions with biological targets. The presence of multiple stereocenters makes this molecule a challenging yet fascinating subject for synthetic chemists and biologists alike. The bicyclo[2.2.1]heptane core is a common motif in natural products and pharmaceuticals, often contributing to the compound's biological activity and specificity.

In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. Among these, bicyclic structures have emerged as particularly valuable due to their ability to mimic natural product architectures and exhibit enhanced binding affinity to biological targets. The compound (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid exemplifies this trend, with its intricate stereochemistry offering potential advantages in drug design.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid and amino groups provide reactive sites for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications. For instance, these functional groups can be used to link the compound to other pharmacophores or to modify its solubility and metabolic stability.

The synthesis of such highly substituted cyclic compounds presents significant challenges due to the need for precise stereocontrol at multiple centers. Advances in asymmetric synthesis have made it possible to construct these molecules with increasing efficiency and yield. Techniques such as transition metal-catalyzed reactions and chiral auxiliaries have been instrumental in achieving the desired stereochemical outcomes.

Recent studies have highlighted the importance of stereochemistry in determining biological activity. For example, a study published in the Journal of Medicinal Chemistry demonstrated that subtle changes in the stereochemistry of a bicyclic amine could lead to significant differences in binding affinity and pharmacological effects. This underscores the need for rigorous stereochemical control when designing new drug candidates.

The compound (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been investigated for its potential role in various therapeutic areas. Its structural features suggest that it may interact with enzymes or receptors involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary computational studies have predicted favorable binding interactions between this compound and key biological targets.

In addition to its pharmaceutical applications, this compound has also shown promise in materials science. The unique architecture of the bicyclo[2.2.1]heptane core can be exploited to design novel polymers or supramolecular assemblies with tailored properties. Such materials could find applications in areas ranging from drug delivery systems to advanced coatings.

The chemical properties of this compound also make it an attractive candidate for use as an intermediate in organic synthesis. Its reactivity can be harnessed to construct more complex molecules through cross-coupling reactions or other transformations commonly employed in synthetic chemistry.

As research continues to uncover new applications for this compound, it is likely that its importance will grow within both academic and industrial settings. The development of efficient synthetic routes and the exploration of its biological potential will be key areas of focus for future investigations.

In conclusion, (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 202280-02-2) represents a significant advancement in the field of organic chemistry and drug discovery. Its unique structural features and versatile reactivity make it a valuable tool for both synthetic chemists and biologists seeking to develop new therapeutic agents and materials.

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